tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate” is a chemical compound. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular weight of this compound is 298.43 . Its IUPAC name is this compound and its Inchi Code is 1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-4-13(5-11-18)12-17-8-6-14(19)7-9-17/h13-14,19H,4-12H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis of Key Intermediates
Research demonstrates the synthetic versatility of tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate in the preparation of biologically active compounds. For instance, it has been used as a starting material for the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in drugs like crizotinib, showcasing its utility in pharmaceutical synthesis (Kong et al., 2016).
Building Blocks for Diverse Molecules
It serves as a crucial intermediate for synthesizing a wide range of molecules, such as Vandetanib, illustrating its importance in the development of therapeutic agents. Through a series of acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol, researchers were able to efficiently create these intermediates, highlighting the compound's role in medicinal chemistry (Wang et al., 2015).
Advancements in Synthetic Methods
The chemical's synthesis involves various techniques, such as nucleophilic substitution and oxidation reactions, to create intermediates for anticancer drugs. This reflects its significance in cancer research and drug design, facilitating the exploration of new treatment pathways (Zhang et al., 2018).
Enabling Pharmaceutical Innovations
The compound is utilized in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key for producing Vandetanib. This underscores its critical role in the pharmaceutical industry, aiding in the creation of drugs with potential cancer-fighting properties (Min Wang et al., 2015).
Contributions to Material Science
In the context of material science, poly(arylene piperidinium)s, synthesized from similar piperidine derivatives, exhibit remarkable alkaline stability and conductivity, making them promising candidates for anion exchange membranes in alkaline fuel cells. This application extends the relevance of this compound beyond pharmaceuticals into energy technology, showcasing its versatility and potential in various scientific fields (Olsson et al., 2018).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to refer to the MSDS for complete safety information .
Properties
IUPAC Name |
tert-butyl 4-[(4-hydroxypiperidin-1-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-4-13(5-11-18)12-17-8-6-14(19)7-9-17/h13-14,19H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCLECOBNAZUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823250-58-3 |
Source
|
Record name | tert-butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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